[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate
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Overview
Description
[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate is a chemical compound with the molecular formula C7H12F2O3S and a molecular weight of 214.23 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a difluoroethyl moiety, which is further linked to a methanesulfonate group. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate typically involves the reaction of [1-(1,1-Difluoroethyl)cyclopropyl]methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution makes it valuable in the preparation of various derivatives.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its unique structure can be exploited to design molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its reactivity and stability make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group serves as a leaving group, allowing the compound to react with nucleophiles to form new chemical bonds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
[1-(1,1-Difluoroethyl)cyclopropyl]methanol: This compound is a precursor in the synthesis of [1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate.
Methanesulfonyl Chloride: Used in the synthesis of various methanesulfonate esters, including this compound.
Uniqueness
The uniqueness of this compound lies in its structural features, particularly the presence of the difluoroethyl group and the cyclopropyl ring. These features impart specific reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
[1-(1,1-difluoroethyl)cyclopropyl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3S/c1-6(8,9)7(3-4-7)5-12-13(2,10)11/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAYQBRSSMCFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)COS(=O)(=O)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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